molecular formula C14H13ClFN3O3 B2680068 3-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034364-95-7

3-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione

Cat. No. B2680068
CAS RN: 2034364-95-7
M. Wt: 325.72
InChI Key: YIAKFDQSIAFQMP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves complex procedures. For instance, the synthesis of spiro-azetidin-2-one derivatives, which are similar to the compound , involves many synthetic methodologies . The Ugi-adducts were synthesized through a four-component reaction of 2-chloro-3-formylquinolines, 2-chloroacetic acid, amines, and isocyanides .


Molecular Structure Analysis

Spirocyclic compounds, such as the one , are characterized by having two rings sharing the same atom, the quaternary spiro carbon . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .


Chemical Reactions Analysis

The proposed spirocyclization mechanism depends on two sequential cyclizations of the Ugi-adduct, under basic conditions . This is just one example of the complex chemical reactions that can occur with this compound.

Scientific Research Applications

properties

IUPAC Name

3-[1-[2-(2-chloro-6-fluorophenyl)acetyl]azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFN3O3/c15-10-2-1-3-11(16)9(10)4-12(20)18-6-8(7-18)19-13(21)5-17-14(19)22/h1-3,8H,4-7H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIAKFDQSIAFQMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=C(C=CC=C2Cl)F)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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